![molecular formula C7H6N2O3 B13846621 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate is a heterocyclic compound that contains both pyrrole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another approach involves modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups, typically using nitric acid.
Bromination: Addition of bromine atoms, often using bromine or N-bromosuccinimide.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Nitration: Nitric acid, sulfuric acid.
Bromination: Bromine, N-bromosuccinimide.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include nitrated, brominated, and substituted derivatives of this compound, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its analgesic and sedative effects are believed to be related to its interaction with specific receptors in the nervous system .
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Similar structure but different substitution patterns and biological activities.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Studied for its analgesic and sedative properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Eigenschaften
Molekularformel |
C7H6N2O3 |
|---|---|
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate |
InChI |
InChI=1S/C7H4N2O2.H2O/c10-6-4-1-2-8-3-5(4)9-7(6)11;/h1-3H,(H,9,10,11);1H2 |
InChI-Schlüssel |
UYYQMBYHFUDOFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C(=O)C(=O)N2.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


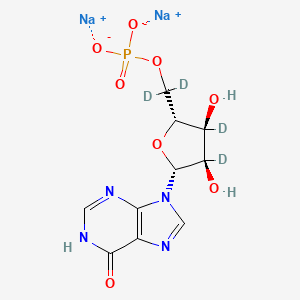

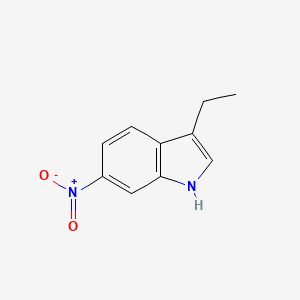
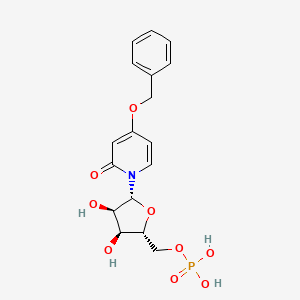
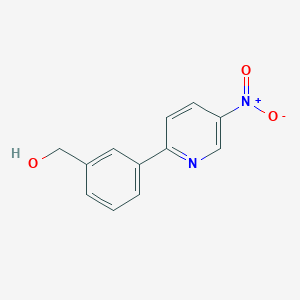
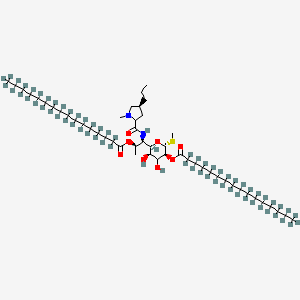
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
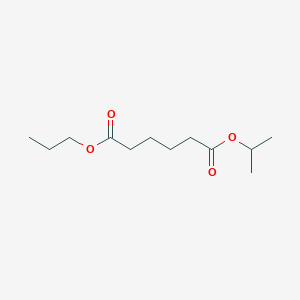
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
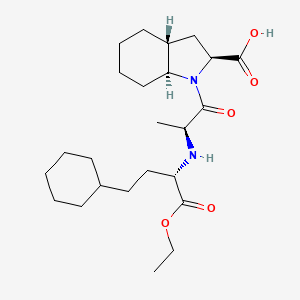

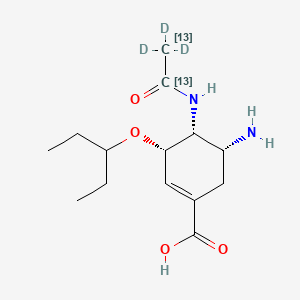

![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)
